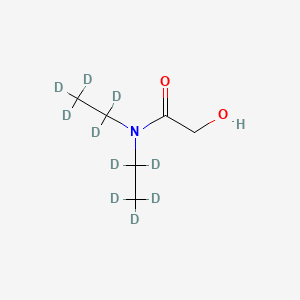
Agpv (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a synthetic peptide that has garnered interest in scientific research due to its unique properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AGPV (trifluoroacetic acid) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is used to cleave the peptide from the resin and to remove protecting groups from the amino acids .
Industrial Production Methods
In industrial settings, AGPV (trifluoroacetic acid) is produced using automated peptide synthesizers that follow the same principles as SPPS. The process is scaled up to produce larger quantities of the peptide, ensuring high purity and consistency. The use of trifluoroacetic acid in the cleavage and purification steps is critical to obtaining the final product .
Análisis De Reacciones Químicas
Types of Reactions
AGPV (trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can impact the peptide’s biological activity and stability .
Aplicaciones Científicas De Investigación
AGPV (trifluoroacetic acid) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Medicine: Explored for its therapeutic potential in treating parasitic infections and other diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
AGPV (trifluoroacetic acid) exerts its effects by interacting with specific molecular targets and pathways involved in parasite infection. The peptide binds to receptors on the surface of schistosome parasites, inhibiting their ability to infect host cells. This interaction disrupts the parasite’s life cycle and prevents infection .
Comparación Con Compuestos Similares
Similar Compounds
AGPV: The non-trifluoroacetic acid version of the peptide.
Other Tetrapeptides: Peptides with similar sequences but different amino acid compositions.
Uniqueness
AGPV (trifluoroacetic acid) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H27F3N4O7 |
|---|---|
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-aminopropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H26N4O5.C2HF3O2/c1-8(2)12(15(23)24)18-14(22)10-5-4-6-19(10)11(20)7-17-13(21)9(3)16;3-2(4,5)1(6)7/h8-10,12H,4-7,16H2,1-3H3,(H,17,21)(H,18,22)(H,23,24);(H,6,7)/t9-,10-,12-;/m0./s1 |
Clave InChI |
GFFDIPGSAXOYNT-SVMJMOIZSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



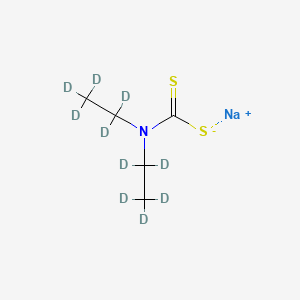
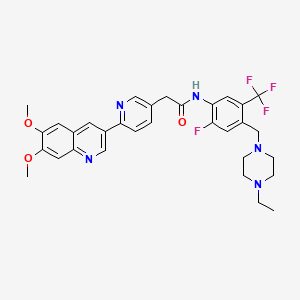
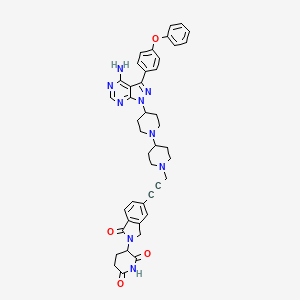

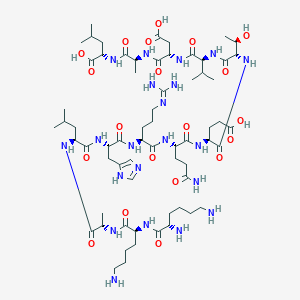
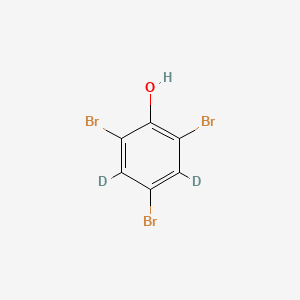

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)
